REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].CNC.C(O)(=O)CC.[CH2:13]([O:15][CH:16]([O:19][CH2:20][CH3:21])[CH:17]=O)[CH3:14]>O>[CH3:3][C:2](=[CH:17][CH:16]([O:19][CH2:20][CH3:21])[O:15][CH2:13][CH3:14])[CH:1]=[O:4]
|
Name
|
solution
|
Quantity
|
504 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
264 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=O)OCC
|
Name
|
|
Quantity
|
72 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the lower aqueous phase has been separated off
|
Type
|
DISTILLATION
|
Details
|
fractional distillation of the organic phase
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 237 g | |
YIELD: PERCENTYIELD | 68.9% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |